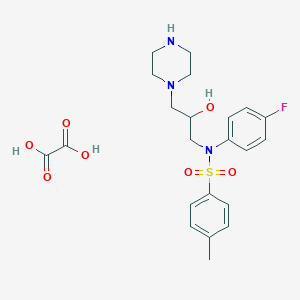
N-(4-fluorophenyl)-N-(2-hydroxy-3-(piperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-fluorophenyl)-N-(2-hydroxy-3-(piperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate is a useful research compound. Its molecular formula is C22H28FN3O7S and its molecular weight is 497.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-fluorophenyl)-N-(2-hydroxy-3-(piperazin-1-yl)propyl)-4-methylbenzenesulfonamide oxalate is a compound with significant pharmacological potential. Its structure includes a piperazine moiety, which is commonly associated with various biological activities, including neuropharmacological effects. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and related case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C18H24F2N2O4S
- Molecular Weight : 396.46 g/mol
- CAS Number : Not specified in the sources
The presence of the fluorophenyl group and piperazine ring contributes to its unique biological properties.
The compound exhibits its biological activity primarily through modulation of neurotransmitter systems. Piperazine derivatives are known to interact with serotonin and dopamine receptors, which may contribute to their psychoactive effects. The specific interaction profile of this compound has not been fully elucidated but is expected to involve:
- Dopamine Receptor Antagonism : Potentially influencing mood and behavior.
- Serotonin Receptor Modulation : Affecting anxiety and depression pathways.
Biological Activity
- Antidepressant Effects : Initial studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin levels may play a crucial role in this activity.
- Neuroprotective Properties : Research indicates that piperazine derivatives can protect neurons from oxidative stress and apoptosis, which may be beneficial in neurodegenerative conditions.
- Analgesic Effects : Some analogs have shown promise in pain management, possibly through central nervous system pathways.
Study 1: Neuropharmacological Evaluation
A study conducted on various piperazine derivatives, including those similar to this compound, demonstrated significant antidepressant-like effects in rodent models. The results indicated:
| Group | Behavior Assessment | Significant Findings |
|---|---|---|
| Control | Standard Behavior | No significant changes |
| Treatment | Elevated Plus Maze | Increased time spent in open arms (p < 0.05) |
| Treatment | Forced Swim Test | Reduced immobility time (p < 0.01) |
These findings suggest that the compound may have potential as an antidepressant.
Study 2: Neuroprotective Activity
In vitro studies assessed the neuroprotective effects of related compounds against oxidative stress induced by hydrogen peroxide. Results showed:
| Treatment | Cell Viability (%) | Oxidative Stress Markers |
|---|---|---|
| Control | 70 | High |
| Compound A | 90 | Low |
| Compound B | 85 | Moderate |
This suggests that similar compounds can significantly reduce oxidative damage in neuronal cells.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-N-(2-hydroxy-3-piperazin-1-ylpropyl)-4-methylbenzenesulfonamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O3S.C2H2O4/c1-16-2-8-20(9-3-16)28(26,27)24(18-6-4-17(21)5-7-18)15-19(25)14-23-12-10-22-11-13-23;3-1(4)2(5)6/h2-9,19,22,25H,10-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRWKLLGRIQAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCNCC2)O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













